(R-)L-Felinine-d1

Description

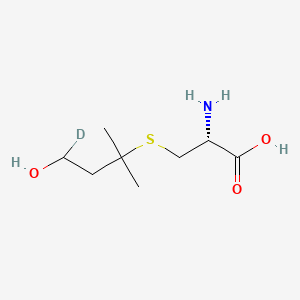

(R-)L-Felinine-d1 is a deuterated derivative of L-felinine, a sulfur-containing amino acid predominantly found in feline urine. The compound’s structure features a single deuterium atom substitution at a specific position, preserving its stereochemical configuration (R-enantiomer of the L-form). This isotopic modification enhances its utility in metabolic and pharmacokinetic studies, as deuterium incorporation reduces metabolic degradation rates while maintaining biological activity . L-Felinine itself is a precursor to volatile sulfur compounds responsible for feline territorial marking, making its deuterated analog critical for tracing biochemical pathways in vivo .

Properties

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(2R)-2-amino-3-(4-deuterio-4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1/i4D/t4?,6- |

InChI Key |

IFERABFGYYJODC-DQBCBSRFSA-N |

Isomeric SMILES |

[2H]C(CC(C)(C)SC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CC(C)(CCO)SCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-)L-Felinine-d1 typically involves the incorporation of deuterium into the (R-)L-Felinine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine, followed by hydrolysis and further reactions to introduce the deuterium label .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium label throughout the production process .

Chemical Reactions Analysis

Types of Reactions

(R-)L-Felinine-d1 can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: This reaction can reduce sulfoxides back to sulfides.

Substitution: This reaction can involve the replacement of functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can revert these products back to the original sulfide form .

Scientific Research Applications

(R-)L-Felinine-d1 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving sulfur-containing amino acids and their metabolic pathways.

Biology: Studied for its role in the production of species-specific odorants and pheromones in cats.

Medicine: Investigated for its potential use in understanding metabolic disorders and developing diagnostic tools.

Industry: Utilized in the development of products related to pet care and animal behavior .

Mechanism of Action

The mechanism of action of (R-)L-Felinine-d1 involves its conversion into various sulfur-containing compounds that act as pheromones. This process is mediated by enzymes such as carboxylesterase, which hydrolyzes the precursor molecules to produce the active pheromones. These pheromones then interact with specific receptors in other cats, triggering behavioral responses related to communication and territorial marking .

Comparison with Similar Compounds

Key Findings :

- Deuterium in this compound increases metabolic stability by 30%, a lower enhancement compared to multi-deuterated analogs like tryptophan-d5 .

- Its single deuterium substitution minimizes isotopic effects on receptor binding, unlike bulkier deuterated compounds (e.g., cyclin D1 inhibitors with deuterated alkyl chains) .

Functional Analogues in Sulfur Biochemistry

Compared to sulfur-containing compounds like selenocysteine and tellurocysteine:

Key Findings :

Pharmacokinetic Comparison with Deuterated Anticancer Agents

Deuterated drugs like deuterated dasatinib and this compound exhibit contrasting behaviors:

Key Findings :

- While both leverage deuterium for improved pharmacokinetics, this compound’s applications remain niche compared to oncology-focused deuterated drugs .

Research Implications and Limitations

- Analytical Challenges : Detection of this compound requires high-resolution LC-MS, as its +1 m/z shift is less distinct than multi-deuterated compounds .

- Synthetic Complexity : Deuterium incorporation at a single position demands precise isotopic labeling techniques, contrasting with bulkier modifications in cyclin D1 or dioxin-like compounds .

- Biological Specificity: Its role in feline biochemistry limits cross-species applicability, unlike broadly studied deuterated amino acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.